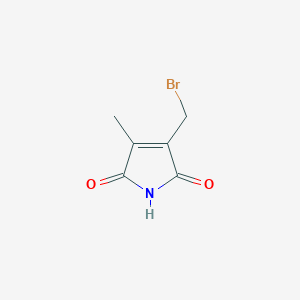

3-(溴甲基)-4-甲基-2,5-二氢-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

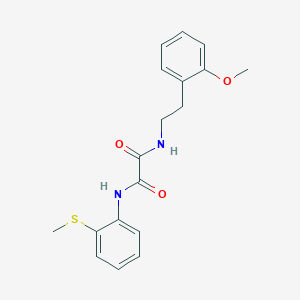

The compound "3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" is a brominated derivative of pyrrole-2,5-dione, which is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromomethyl group suggests potential reactivity in substitution reactions, which could be useful for further chemical modifications.

Synthesis Analysis

The synthesis of brominated pyrrole derivatives can be achieved through various methods. For instance, the synthesis of brominated bi-1H-indene diones has been reported, which involves the substitution of hydrogen atoms by bromines on the benzene rings of biindenylidenedione precursors . Similarly, the synthesis of tetrasubstituted pyrroles from bromoallyl-dicarbonyl compounds through base-promoted cyclization has been described . These methods could potentially be adapted for the synthesis of "3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated pyrrole derivatives can be complex, and the introduction of bromine atoms can significantly affect the molecular arrangement and crystal structure. For example, a study on a dibromomethyl bi-1H-indene dione derivative revealed a defective tightness in the molecular arrangement compared to its precursor . The crystal structure of related compounds, such as sesquiterpene lactones with bromomethyl groups, has been determined, showing specific conformational features and packing patterns . These findings suggest that the molecular structure of "3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" would likely exhibit unique characteristics influenced by the presence of the bromomethyl group.

Chemical Reactions Analysis

Brominated pyrrole derivatives can participate in various chemical reactions due to the presence of the reactive bromomethyl group. For example, the bromomethyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different substituents . Additionally, the pyrrole ring can undergo further functionalization, as seen in the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline-2-one compounds . The reactivity of the bromomethyl group combined with the pyrrole ring offers a wide range of possibilities for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrrole derivatives can vary significantly depending on the substitution pattern and the nature of the substituents. For instance, the introduction of bromine atoms can affect the photophysical properties, such as UV-Vis absorption spectra and fluorescence . The solubility and reactivity of these compounds can also be influenced by the presence of bromine and other substituents. The study of glycolic acid oxidase inhibitors has shown that the substitution at the 4-position of the pyrrole ring can dramatically affect the compound's potency and biological activity . These insights into the properties of brominated pyrrole derivatives can provide valuable information for the analysis of "3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione".

科学研究应用

合成和聚合物的性质

深色聚合物:含有吡咯并[3,2-b]吡咯-2,5-二酮(目标化合物的衍生物)单元的聚合物已经合成,显示出深色并且在二氯甲烷和氯仿等常见有机溶剂中可溶。由于其颜色和溶解性能,这些聚合物在材料科学中具有潜在应用(Welterlich, Charov & Tieke, 2012)。

发光共轭聚合物:开发了一系列含有吡咯并[3,4-c]吡咯单元(与目标化合物相关)的π-共轭聚合物。这些聚合物表现出强烈的光致发光和潜在的电子应用,因为它们的稳定性和溶解性(Beyerlein & Tieke, 2000)。

高发光聚合物:研究表明,含有吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物具有高发光性并且可溶于各种有机溶剂。这些性质使它们适用于光电子学和生物成像应用(Zhang & Tieke, 2008)。

化学合成和反应

螺环杂环化反应:该化合物已参与螺环杂环化反应,这是形成复杂的环状化学结构的一种方法。这对于新药物和先进材料的开发具有重要意义(Racheva & Maslivets, 2007)。

1,3-二极环加成反应:该化合物已用于1,3-二极环加成反应,这是有机合成中构建五元环的关键方法,对于药物化学非常重要(Moroz et al., 2018)。

材料科学应用

太阳能电池中的电子传输:该化合物的衍生物已用于共轭聚电解质,作为聚合物太阳能电池中的电子传输层。这表明其在可再生能源技术中的潜力(Hu et al., 2015)。

溶解性和溶剂效应研究:了解该化合物在各种溶剂中的溶解性对于其在不同领域的应用至关重要,包括制药和材料科学(Li et al., 2019)。

作用机制

Target of Action

Compounds with similar structures, such as the immunomodulatory imide drugs (imids), are known to target proteins like cereblon (crbn) . CRBN is a protein targeted by this class of drugs .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through a process of oxidative addition . This process involves the donation of electrons to form a new bond, typically a carbon-carbon bond .

Biochemical Pathways

Related compounds such as imids are known to affect a variety of biochemical pathways, including those involving tumor necrosis factor-alpha (tnf-α), a cytokine produced by macrophages of the immune system .

Pharmacokinetics

It’s worth noting that related compounds, such as lenalidomide, are synthesized using similar compounds and have been studied for their pharmacokinetic properties .

Result of Action

It can be inferred from related compounds that it may lead to the formation of new carbon-carbon bonds . This could potentially result in the formation of new molecules or the modification of existing ones.

Action Environment

It’s worth noting that the success of related reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

属性

IUPAC Name |

3-(bromomethyl)-4-methylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-3-4(2-7)6(10)8-5(3)9/h2H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOJKQJWLXBRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

CAS RN |

208333-70-4 |

Source

|

| Record name | 3-(bromomethyl)-4-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)